

The In Vivo Pharmacokinetic Profile of Cligosiban: A Technical Guide

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Compound of Interest

Compound Name: OT antagonist 1

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Introduction

Cligosiban (formerly PF-3274167 and IX-01) is a potent and selective, orally active, non-peptide antagonist of the oxytocin receptor (OT-R).[1][2] Its ability to penetrate the central nervous system (CNS) has made it a subject of investigation for conditions modulated by central oxytocin signaling, most notably premature ejaculation.[2][3][4] Understanding the in vivo pharmacokinetic (PK) profile of Cligosiban is crucial for the design and interpretation of preclinical and clinical studies, as well as for the optimization of dosing regimens. This technical guide provides a comprehensive overview of the available in vivo pharmacokinetic data for Cligosiban, detailed experimental methodologies, and a visualization of the relevant signaling pathway.

Pharmacokinetic Profile of Cligosiban

The pharmacokinetic profile of Cligosiban has been characterized in both preclinical animal models (rats) and in human clinical trials. This section summarizes the key PK parameters following intravenous and oral administration.

Pharmacokinetics in Rats

The following table summarizes the mean pharmacokinetic parameters of Cligosiban in male Sprague-Dawley rats following a single intravenous (IV) or oral (PO) dose of 1 mg/kg.[5]

Parameter	Intravenous (1 mg/kg)	Oral (1 mg/kg)
Tmax (h)	0.083 ± 0.01	0.75 ± 0.27
Cmax (ng/mL)	753.3 ± 104.1	305.7 ± 56.3
AUC(0-t) (ng·h/mL)	788.6 ± 95.2	503.2 ± 78.4
AUC(0-∞) (ng·h/mL)	798.1 ± 97.6	511.4 ± 80.1
t1/2 (h)	2.1 ± 0.3	2.5 ± 0.4
MRT(0-∞) (h)	1.8 ± 0.2	3.1 ± 0.5
CL (L/h/kg)	1.3 ± 0.2	-
Vz (L/kg)	3.8 ± 0.7	-
Oral Bioavailability (F%)	-	63.82%

Data presented as mean ± standard deviation (SD).[5]

Pharmacokinetics in Healthy Human Subjects

Clinical studies in healthy male subjects have evaluated the pharmacokinetics of single and multiple oral doses of Cligosiban.

Single Oral Dose Administration (Fasted State)[6]

Dose	Formulation	Tmax (h) (median)	Cmax (ng/mL) (mean)	AUC(0-∞) (ng·h/mL) (mean)
800 mg	Aqueous Dispersion	1.0	1830	11400
800 mg	Capsule	1.5	1790	11400
1600 mg	Aqueous Dispersion	1.5	2910	20400
1600 mg	Caplet	1.5	5450	31500

Multiple Oral Dose Administration (10 days)[7]

Dose (once daily)	Tmax (h) (median, Day 10)	Cmax (ng/mL) (mean, Day 10)	AUC(0-24) (ng·h/mL) (mean, Day 10)	t1/2 (h) (mean, Day 10)
100 mg	2.0	338	3210	12.0
400 mg	2.0	971	9100	11.9
800 mg	2.0	1360	12900	12.1
1200 mg	2.0	1630	15800	12.3

Cligosiban is rapidly absorbed after oral administration, with peak plasma concentrations typically observed within 1 to 3 hours.[6][7] The terminal half-life is approximately 12 hours, supporting the potential for once-daily or as-required dosing.[7] Steady-state concentrations are achieved by day 3 of once-daily dosing.[7] The exposure to Cligosiban increases with the dose, although this increase is less than proportional at higher doses after multiple administrations.[7]

Effect of Food: The presence of food decreases the rate of absorption of Cligosiban, with the median Tmax increasing to 3-6 hours, compared to 1-2 hours in a fasted state.[6] However, food enhances the extent of absorption, with Cmax and AUC(0-∞) increasing by 75-149% and 33-49%, respectively.[6]

Central Nervous System Penetration: In a study in rats, Cligosiban demonstrated good CNS penetration.[2] In human subjects, Cligosiban was detected in the cerebrospinal fluid (CSF) at concentrations approximately 40% of the unbound plasma concentrations, confirming its ability to cross the blood-brain barrier.[6]

Metabolism: The primary metabolic pathways for Cligosiban in rats have been identified as demethylation and glucuronidation, resulting in the formation of four metabolites in plasma.[5]

Experimental Protocols

Animal Pharmacokinetic Study (Rats)

Animals: Male Sprague-Dawley rats were used for the pharmacokinetic studies.[5]

Drug Administration:

- Intravenous (IV): A single dose of 1 mg/kg of Cligosiban was administered via the tail vein.[\[5\]](#)
- Oral (PO): A single dose of 1 mg/kg of Cligosiban was administered by oral gavage.[\[5\]](#)

Blood Sampling: Blood samples were collected from the jugular vein at specified time points post-dosing.[\[5\]](#)

Sample Preparation and Analysis: Plasma was separated by centrifugation. The concentration of Cligosiban in plasma was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[\[5\]](#)

Human Pharmacokinetic Studies

Study Design: The human pharmacokinetic studies were typically randomized, double-blind, placebo-controlled, parallel-group or crossover designs conducted in healthy male subjects.[\[6\]](#)
[\[7\]](#)

Drug Administration: Cligosiban was administered orally as an aqueous solution, dispersion, capsule, or caplet in single or multiple-dose regimens.[\[6\]](#)[\[7\]](#)

Blood and CSF Sampling: Blood samples were collected at various time points to determine the plasma concentration of Cligosiban. In some studies, cerebrospinal fluid (CSF) samples were also collected to assess CNS penetration.[\[6\]](#)

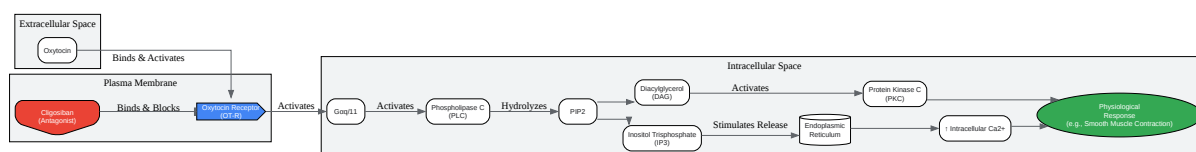
Bioanalytical Method: The concentrations of Cligosiban in plasma and CSF were quantified using validated LC-MS/MS methods.[\[5\]](#)[\[6\]](#)

Signaling Pathways and Visualization

Cligosiban exerts its pharmacological effect by antagonizing the oxytocin receptor, a G-protein coupled receptor (GPCR). The binding of oxytocin to its receptor typically initiates a cascade of intracellular signaling events.

Oxytocin Receptor Signaling Pathway

The oxytocin receptor is primarily coupled to Gq/11 proteins.[8][9] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[10][11] IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[10][11] This increase in intracellular calcium and activation of PKC are key events that lead to various physiological responses, including smooth muscle contraction.[10]

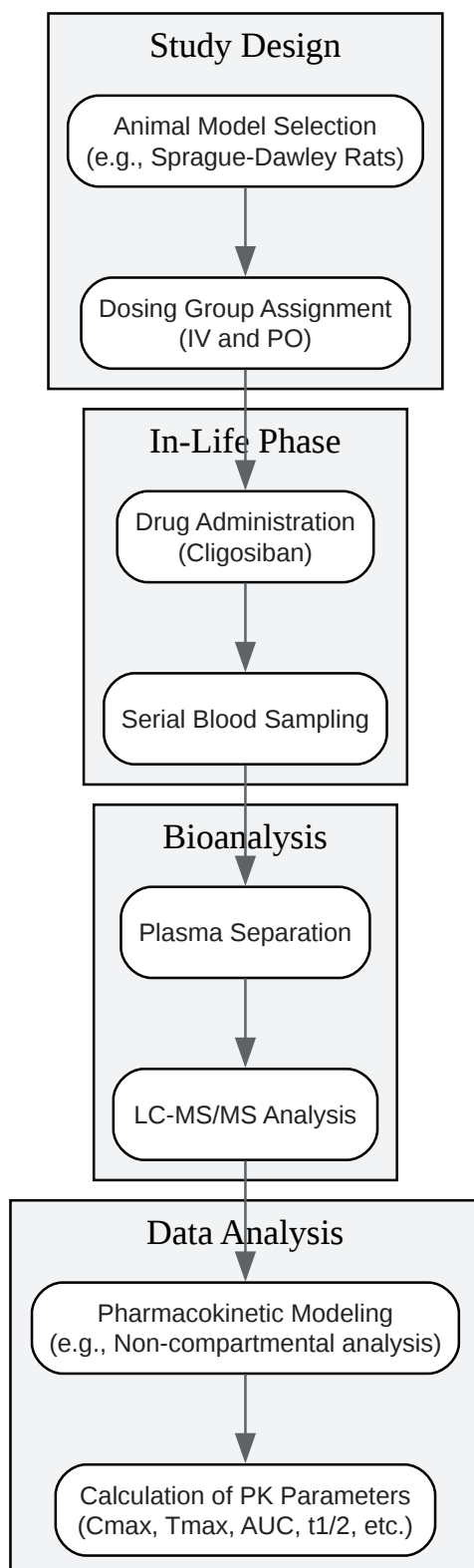


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Caption: Oxytocin Receptor Signaling Pathway and the antagonistic action of Cligosiban.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study.



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